(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone
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Overview
Description
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C15H15FN2O3.
Preparation Methods
The synthesis of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone involves several steps. One common method includes the reaction of 2,4-diethoxypyrimidine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Scientific Research Applications
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of (2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
(2,4-Diethoxypyrimidin-5-yl)(4-fluorophenyl)methanone can be compared with other similar compounds, such as:
(2-Amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone Hydrochloride: This compound has similar structural features but different functional groups, leading to distinct chemical and biological properties.
4,4’-Difluorobenzophenone: Another aryl-phenylketone with fluorine substitution, used in different applications due to its unique properties.
Properties
CAS No. |
1543-17-5 |
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Molecular Formula |
C15H15FN2O3 |
Molecular Weight |
290.29 g/mol |
IUPAC Name |
(2,4-diethoxypyrimidin-5-yl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C15H15FN2O3/c1-3-20-14-12(9-17-15(18-14)21-4-2)13(19)10-5-7-11(16)8-6-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
QRNLWIISOCQMKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC=C1C(=O)C2=CC=C(C=C2)F)OCC |
Origin of Product |
United States |
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